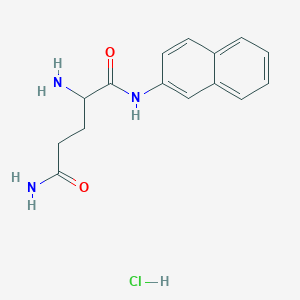H-Gln-betana hcl
CAS No.:
Cat. No.: VC18862782
Molecular Formula: C15H18ClN3O2
Molecular Weight: 307.77 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H18ClN3O2 |
|---|---|
| Molecular Weight | 307.77 g/mol |
| IUPAC Name | 2-amino-N-naphthalen-2-ylpentanediamide;hydrochloride |
| Standard InChI | InChI=1S/C15H17N3O2.ClH/c16-13(7-8-14(17)19)15(20)18-12-6-5-10-3-1-2-4-11(10)9-12;/h1-6,9,13H,7-8,16H2,(H2,17,19)(H,18,20);1H |
| Standard InChI Key | ZSGKEUSDVCMPLI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCC(=O)N)N.Cl |
Introduction
Chemical Identity and Structural Properties
H-Gln-betana HCl is a derivative of L-glutamine, where the alpha-carboxy group is replaced by a beta-naphthylamide moiety. The compound’s molecular formula is , yielding a molecular weight of 307.78 g/mol when accounting for the hydrochloride salt . The base compound, L-glutamine 2-naphthylamide (PubChem CID: 7020027), has a molecular weight of 271.31 g/mol, with the addition of hydrochloric acid contributing the remaining mass .
Structural Features
-
Backbone: Retains the L-glutamine structure, preserving stereochemical integrity critical for enzyme recognition.
-
Beta-naphthylamide group: A naphthalene-derived aromatic group attached via an amide bond, introducing fluorescence properties.
-
Hydrochloride salt: Enhances aqueous solubility, facilitating use in biochemical buffers.
The compound’s structure enables it to act as a substrate for enzymes that hydrolyze amide bonds, particularly those involved in post-translational modifications of peptides .
| Property | Value |
|---|---|
| Molecular Weight | 307.78 g/mol |
| Solubility | Soluble in water, DMSO, methanol |
| Stability | Stable at -20°C (dry) |
| Fluorescence | λ<sub>ex</sub>/λ<sub>em</sub> ≈ 280/340 nm |
The hydrochloride salt form ensures stability and compatibility with physiological pH ranges, making it suitable for enzymatic assays .
Biochemical Applications and Mechanistic Insights
Role as a Glutaminyl Cyclase Substrate
H-Gln-betana HCl is primarily utilized to study glutaminyl cyclase (QC), an enzyme that catalyzes the conversion of N-terminal glutaminyl residues to pyroglutamic acid (pGlu). This modification is critical for the maturation of neuropeptides (e.g., TRH, GnRH) and amyloid-beta peptides implicated in Alzheimer’s disease .
Mechanism of Action:
QC cleaves the amide bond in H-Gln-betana HCl, releasing beta-naphthylamine, which fluoresces upon cleavage. This fluorescence provides a quantifiable signal to measure enzyme activity (Figure 1) .
Enzymatic Assays and Drug Discovery
Researchers employ H-Gln-betana HCl in high-throughput screening to identify QC inhibitors. For example, QC overexpression correlates with amyloid-beta plaque formation, and inhibiting QC reduces pGlu-Aβ levels, a therapeutic target for Alzheimer’s . Assays using this substrate have identified compounds like PBD150 and PQ912, currently in clinical trials.
Comparative Analysis with Related Compounds
H-Gln-betana HCl is distinct from betaine HCl (trimethylglycine hydrochloride), a gastric acidifier used to treat hypochlorhydria . Unlike betaine HCl, which donates protons to lower gastric pH, H-Gln-betana HCl’s utility lies in its enzymatic specificity and fluorescent properties.
| Compound | Primary Use | Mechanism |
|---|---|---|
| H-Gln-betana HCl | QC activity assays | Fluorescent substrate cleavage |
| Betaine HCl | Gastric re-acidification | Proton donation |
Future Directions and Research Gaps
Current research gaps include:
-
In vivo stability studies: Assessing pharmacokinetics of QC inhibitors identified via H-Gln-betana HCl assays.
-
Structural optimization: Modifying the naphthylamide group to enhance fluorescence quantum yield.
-
Toxicological profiling: Establishing safety thresholds for long-term experimental use.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume